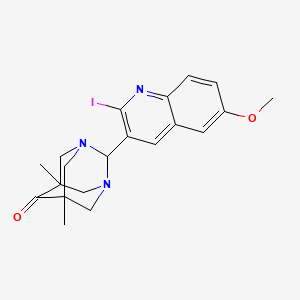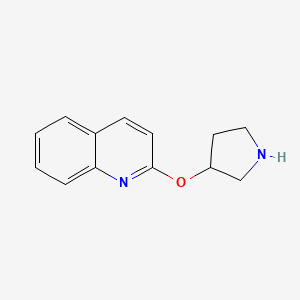![molecular formula C16H16ClNO4S B2971226 N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 592470-83-2](/img/structure/B2971226.png)
N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as CMPS, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a glycine derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to treat pain, fever, and inflammation. CMPS has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Applications De Recherche Scientifique
Herbicide Development and Resistance
Glyphosate, a compound with functional similarities to N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, has been extensively studied for its application as a broad-spectrum herbicide. Research on glyphosate-tolerant soybean lines through genetic modification demonstrates the compound's agricultural significance. The development of a glyphosate-tolerant soybean line, 40-3-2, through the expression of a bacterial enzyme showcases the integration of chemical and genetic approaches to enhance crop resilience to herbicides, thereby offering new weed control options for farmers (Padgette et al., 1995).
Environmental Impact and Safety
Studies on the transport of herbicides like glyphosate through field lysimeters address environmental safety concerns. These studies investigate how herbicides move through the soil and their potential to reach groundwater, providing critical data for assessing the environmental impact of agricultural chemicals (Malone et al., 2004).
Molecular Biology and Genetic Engineering
The exploration of glyphosate's mode of action at the molecular level has led to significant advancements in genetic engineering. By creating an altered aroA gene product that confers resistance to glyphosate, researchers have unlocked new pathways for developing herbicide-resistant crops. This approach not only enhances agricultural productivity but also contributes to the understanding of enzyme function and inhibition mechanisms (Comai et al., 1983).
Pharmacological Applications
Investigations into the pharmacological applications of similar compounds reveal their potential in drug development. For instance, the study of glycine-based sulfonamide derivatives for inhibiting aldose reductase highlights the therapeutic potential of these compounds in treating complications of diabetes (Mayfield & Deruiter, 1987). Furthermore, research on glycine transport inhibitors demonstrates the potential of sulfonyl glycines in neurological and psychiatric disorders, showcasing the broad applicability of these compounds in medicinal chemistry (Lindsley et al., 2006).
Propriétés
IUPAC Name |
2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)13-6-5-12(2)15(17)9-13/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRRTLZIRLWIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2971150.png)
![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)

![5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2971158.png)
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)
![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)


![N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2971163.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2971166.png)